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Compound of Interest

Compound Name: H-Phe(3,5-DiF)-OH

Cat. No.: B1582020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
H-Phe(3,5-DiF)-OH, or 3,5-difluorophenylalanine, is a non-canonical amino acid that has

garnered significant interest in medicinal chemistry and drug development. The strategic

incorporation of fluorine atoms onto the phenyl ring of phenylalanine can modulate the parent

molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.

These alterations make H-Phe(3,5-DiF)-OH a valuable building block for creating peptides and

proteins with enhanced biological activity and stability. Notably, it serves as a sensitive probe in

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic

studies of biomolecules. This guide provides a comprehensive overview of the available

spectroscopic data for H-Phe(3,5-DiF)-OH and outlines the experimental protocols for its

characterization.

Molecular and Spectroscopic Overview
Property Value Source

Molecular Formula C₉H₉F₂NO₂ --INVALID-LINK--

Molecular Weight 201.17 g/mol --INVALID-LINK--

CAS Number 31105-91-6 (L-isomer) --INVALID-LINK--

Exact Mass 201.06013485 Da --INVALID-LINK--
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally verified spectra for the free amino acid H-Phe(3,5-DiF)-OH are

not readily available in the public domain, the following tables summarize the expected

chemical shifts based on data from closely related structures and general principles of NMR

spectroscopy. The experimental protocols for obtaining such data are well-established.

¹H NMR (Proton NMR)

Expected Chemical Shifts in D₂O
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Proton Assignment
Expected Chemical
Shift (ppm)

Multiplicity Notes

α-H ~3.9 - 4.2
Doublet of doublets

(dd)

The chemical shift is

influenced by the

adjacent amino and

carboxyl groups.

Coupling to the two β-

protons will result in a

doublet of doublets.

β-H ~3.0 - 3.3 Multiplet (m)

These protons are

diastereotopic and will

appear as a complex

multiplet due to

geminal coupling to

each other and vicinal

coupling to the α-

proton.

Aromatic H (2,6) ~6.8 - 7.1
Doublet (d) or

Multiplet (m)

These protons are

chemically equivalent

and will likely appear

as a doublet or

multiplet due to

coupling with the

aromatic proton at

position 4 and the

fluorine atoms.

Aromatic H (4) ~6.6 - 6.9
Triplet of triplets (tt) or

Multiplet (m)

This proton will be

split by the two

adjacent aromatic

protons and the two

meta fluorine atoms,

resulting in a complex

multiplet.
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¹³C NMR (Carbon NMR)

Expected Chemical Shifts in D₂O

Carbon Assignment
Expected Chemical Shift
(ppm)

Notes

C=O (Carboxyl) ~170 - 175

The chemical shift of the

carboxyl carbon is

characteristic for amino acids.

C-F (Aromatic) ~160 - 165 (d, ¹JCF ≈ 245 Hz)

The carbons directly bonded to

fluorine will exhibit a large one-

bond coupling constant (¹JCF)

and appear as a doublet.

C-ipso (Aromatic) ~140 - 145

The carbon at the point of

attachment of the side chain to

the phenyl ring.

C-H (Aromatic) ~110 - 125

The chemical shifts of the

aromatic carbons bearing

protons are influenced by the

electron-withdrawing fluorine

atoms.

α-C ~55 - 60

The chemical shift of the

alpha-carbon is typical for

amino acids.

β-C ~35 - 40
The chemical shift of the beta-

carbon.

¹⁹F NMR (Fluorine NMR)

Expected Chemical Shift
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Fluorine
Assignment

Expected Chemical
Shift (ppm)

Multiplicity Notes

Aromatic F (3,5) -108 to -112 Singlet (s)

In a proton-decoupled

¹⁹F NMR spectrum,

the two equivalent

fluorine atoms at the 3

and 5 positions of the

phenyl ring are

expected to appear as

a singlet. The

chemical shift is

referenced to CFCl₃.

Infrared (IR) Spectroscopy
An experimental IR spectrum for H-Phe(3,5-DiF)-OH is not publicly available. However, the

spectrum is expected to be dominated by characteristic vibrations of the amino acid functional

groups.

Expected Vibrational Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3000 - 3300 N-H stretch (amino group) Medium

2500 - 3300 O-H stretch (carboxyl group) Broad

~1700 - 1750 C=O stretch (carboxyl group) Strong

~1580 - 1640 N-H bend (amino group) Strong

~1400 - 1500 C-O-H bend (carboxyl group) Medium

~1100 - 1300 C-F stretch (aromatic) Strong

Mass Spectrometry (MS)
Expected Mass-to-Charge Ratios (m/z)
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m/z Ion Notes

202.0680 [M+H]⁺

The protonated molecular ion

is expected to be the base

peak in positive ion mode

electrospray ionization (ESI).

200.0524 [M-H]⁻

The deprotonated molecular

ion is expected in negative ion

mode ESI.

156.0774 [M+H - HCOOH]⁺

A common fragmentation

pathway for amino acids is the

loss of formic acid (46.0055

Da). This is a hypothetical but

likely fragment.

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of H-Phe(3,5-DiF)-OH in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). For accurate chemical shift referencing, an

internal standard such as DSS or TMSP can be added.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a multinuclear probe.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with appropriate

parameters for resolution and signal-to-noise ratio. This typically involves a 90° pulse, an

acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and sensitivity of ¹³C, a larger number of scans will be required to achieve an

adequate signal-to-noise ratio.

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or

a multinuclear probe is necessary.
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Infrared (IR) Spectroscopy
Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount

of H-Phe(3,5-DiF)-OH with dry potassium bromide and pressing it into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with

a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the

KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of H-Phe(3,5-DiF)-OH (e.g., 1-10 µM) in a

solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile

with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for

negative ion mode).

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the

molecular ion. For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺ or [M-

H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Application Workflow: Probing Peptide-Receptor
Interactions
H-Phe(3,5-DiF)-OH is utilized to study peptide-receptor interactions, such as the binding of the

thrombin receptor-tethered ligand peptide (SFLLRNP) to the thrombin receptor. The fluorine

atoms serve as sensitive ¹⁹F NMR probes to monitor conformational changes upon binding.
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Workflow for Studying Peptide-Receptor Interactions using H-Phe(3,5-DiF)-OH

Peptide Synthesis

Spectroscopic Characterization

Binding Studies

Solid-Phase Peptide Synthesis (SPPS)

Incorporate Fmoc-Phe(3,5-DiF)-OH

at desired position

Cleavage and Purification

NMR Spectroscopy (1H, 13C, 19F)

confirm structure

Mass Spectrometry (LC-MS)

confirm identity and purity

Incubate Labeled Peptide with Receptor

Acquire 19F NMR Spectra

Analyze Chemical Shift Perturbations

identify binding interface

Click to download full resolution via product page

Caption: Workflow for the synthesis and application of H-Phe(3,5-DiF)-OH labeled peptides.
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Logical Pathway for Spectroscopic Analysis
The characterization of H-Phe(3,5-DiF)-OH follows a logical progression of spectroscopic

techniques to confirm its structure and purity.

Logical Flow of Spectroscopic Analysis

Synthesized H-Phe(3,5-DiF)-OH

Mass Spectrometry
(Confirm Molecular Weight)

IR Spectroscopy
(Confirm Functional Groups)

1H NMR
(Proton Environment)

13C NMR
(Carbon Skeleton)

19F NMR
(Fluorine Environment)

Structure Confirmed

Click to download full resolution via product page

Caption: The logical progression of spectroscopic techniques for the structural elucidation of H-
Phe(3,5-DiF)-OH.
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[https://www.benchchem.com/product/b1582020#spectroscopic-data-for-h-phe-3-5-dif-oh-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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